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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)naphthalene

Cat. No.: B1361899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-(4-
nitrophenoxy)naphthalene, a molecule of interest in various chemical and pharmaceutical

research fields. This document collates available data on its chemical properties, and while

specific experimental crystallographic and detailed spectroscopic data remain elusive in

publicly accessible literature, this guide establishes a foundational understanding based on

computed data and general principles of structural chemistry.

Chemical Identity and Properties
2-(4-Nitrophenoxy)naphthalene is an aromatic ether composed of a naphthalene ring system

linked to a 4-nitrophenyl group via an oxygen bridge. Its fundamental properties are

summarized in the table below.
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Property Value Source

Molecular Formula C₁₆H₁₁NO₃ PubChem[1][2]

Molecular Weight 265.26 g/mol PubChem[1][2]

CAS Number 71311-82-5 PubChem[1][2]

IUPAC Name 2-(4-nitrophenoxy)naphthalene PubChem[1]

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)O

C3=CC=C(C=C3)--INVALID-

LINK--[O-]

PubChem[1]

InChI Key
ORYXOTYJSALBQZ-

UHFFFAOYSA-N
PubChem[1]

Molecular Structure
The molecular structure of 2-(4-nitrophenoxy)naphthalene is characterized by the connection

of two distinct aromatic systems. The ether linkage introduces a degree of conformational

flexibility, allowing for rotation around the C-O bonds. The presence of the electron-withdrawing

nitro group on the phenyl ring and the extended π-system of the naphthalene moiety are

expected to significantly influence the molecule's electronic properties and reactivity.

Figure 1. 2D representation of 2-(4-Nitrophenoxy)naphthalene.

Spectroscopic Data (Predicted)
While specific, experimentally verified spectroscopic data for 2-(4-nitrophenoxy)naphthalene
are not readily available in the surveyed literature, predictions based on the known spectral

properties of its constituent functional groups can be made.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the

aromatic region (approximately 7.0-8.5 ppm). The protons on the naphthalene ring will

exhibit characteristic coupling patterns, as will the protons on the nitrophenyl ring. The
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protons ortho to the nitro group are expected to be the most downfield shifted on that ring

due to the group's strong electron-withdrawing nature.

¹³C NMR: The carbon NMR spectrum will display 16 distinct signals for the carbon atoms.

The carbon atom attached to the nitro group (C4 of the phenyl ring) and the carbon atoms of

the naphthalene ring bonded to the ether oxygen (C2) will be significantly influenced by

these substituents.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for the functional

groups present:

Aromatic C-H stretching: ~3100-3000 cm⁻¹

C=C aromatic ring stretching: ~1600-1450 cm⁻¹

Asymmetric and symmetric NO₂ stretching: ~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹,

respectively. These are typically strong and sharp bands.

Aryl ether C-O-C stretching: ~1270-1230 cm⁻¹ (asymmetric) and ~1050-1010 cm⁻¹

(symmetric).

3.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to exhibit strong absorptions in the ultraviolet region, arising

from the π-π* transitions of the naphthalene and nitrophenyl aromatic systems. The extended

conjugation of the molecule will likely result in multiple absorption maxima.

Experimental Protocols
Detailed and verified experimental protocols for the synthesis and characterization of 2-(4-
nitrophenoxy)naphthalene are not available in the public domain at the time of this writing. A

potential synthetic route is suggested by a study on metallaphotocatalysis, though the specific

details for this compound are not provided.[1]

A general approach to the synthesis of diaryl ethers, such as 2-(4-nitrophenoxy)naphthalene,

often involves a nucleophilic aromatic substitution reaction (e.g., the Ullmann condensation). A
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plausible, though unverified, synthetic workflow is outlined below.
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Purification
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(NMR, IR, MS) 2-(4-Nitrophenoxy)naphthalene

Click to download full resolution via product page

Figure 2. Plausible synthetic workflow for 2-(4-Nitrophenoxy)naphthalene.

Disclaimer: The information provided in this document is based on publicly available data and

chemical principles. The absence of detailed experimental reports necessitates that the

structural and spectroscopic details be considered predictive. Researchers should

independently verify this information through experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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